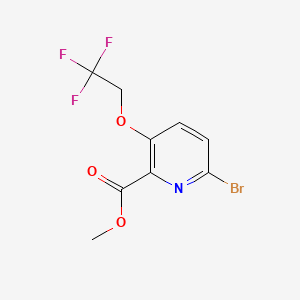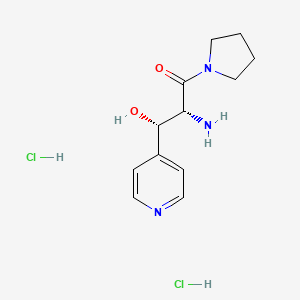
MFCD00614884
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD00614884 is a coordination compound that features a nickel center coordinated to two chlorine atoms and a bidentate ligand, 2-pyridin-2-ylpyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00614884 typically involves the reaction of nickel(II) chloride with 2-pyridin-2-ylpyridine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
MFCD00614884 can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state nickel complexes.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Substitution reactions will result in new nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
MFCD00614884 has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, such as conductive polymers and coordination polymers.
Mecanismo De Acción
The mechanism by which MFCD00614884 exerts its effects involves coordination chemistry principles. The nickel center can interact with various substrates, facilitating chemical transformations. The bidentate ligand, 2-pyridin-2-ylpyridine, stabilizes the nickel center and enhances its reactivity. Molecular targets and pathways involved depend on the specific application, such as catalytic cycles in chemical reactions or interactions with biological molecules in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidin-2-ylpyridine: A related compound with a pyrrolidine ring instead of the pyridine ring.
2-(Pyridin-2-yl)pyrimidine: Another similar compound with a pyrimidine ring instead of the second pyridine ring.
Uniqueness
MFCD00614884 is unique due to its specific coordination environment and the presence of the bidentate 2-pyridin-2-ylpyridine ligand. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and materials science.
Propiedades
IUPAC Name |
dichloronickel;2-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWRSAFGHPRHGG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ni]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














